6-Chloroquinazolin-4-amine
Overview
Description
6-Chloroquinazolin-4-amine is a chemical compound with the molecular formula C8H6ClN3. It is a white crystalline solid that is stable under normal conditions and can be dissolved in various organic solvents . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
6-Chloroquinazolin-4-amine can be synthesized through several methods. One common method involves the reaction of 4-aminoquinazoline with thionyl chloride . Another method includes the chlorination of 4-aminoquinazoline . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
6-Chloroquinazolin-4-amine is a versatile compound that can undergo various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include thionyl chloride, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloroquinazolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anticancer and antimicrobial agents.
Biological Research: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds used in various chemical industries.
Mechanism of Action
The mechanism of action of 6-Chloroquinazolin-4-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule involved .
Comparison with Similar Compounds
6-Chloroquinazolin-4-amine can be compared with other quinazoline derivatives, such as:
4-Aminoquinazoline: Lacks the chlorine substituent and has different reactivity and biological activity.
6-Bromoquinazolin-4-amine: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and reactivity.
Quinazolin-4-amine: The parent compound without any halogen substituents, used as a precursor for various derivatives.
Biological Activity
6-Chloroquinazolin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and its structural modifications that enhance its therapeutic potential.
Overview of this compound
This compound is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest for drug development.
Anticancer Activity
Recent studies have shown that quinazoline derivatives, including this compound, exhibit significant anticancer properties. For instance, modifications to the quinazoline structure have led to compounds that demonstrate potent inhibition of cancer cell proliferation through various mechanisms:
- Mechanisms of Action : These compounds can induce apoptosis, inhibit cell cycle progression, and modulate immune responses. They have been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing the production of anti-inflammatory cytokines like IL-10 .
- Efficacy : In comparative studies, certain derivatives showed IC50 values lower than those of established anticancer agents like thalidomide. For example, one derivative demonstrated an IC50 value as low as 2.03 µg/mL against HepG2 cells, indicating a high level of potency .
Table 1: Anticancer Activity of Quinazoline Derivatives
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
Thalidomide | HepG2 | 11.26 | Cytokine modulation |
This compound | HepG2 | 2.03 | Apoptosis induction |
Compound XIVc | MCF-7 | 0.82 | Cell cycle arrest |
Antiviral Activity
This compound has also been evaluated for its antiviral properties, particularly against coronaviruses. A study identified derivatives that inhibited MERS-CoV with an IC50 value as low as 0.157 µM without exhibiting cytotoxicity . This suggests that modifications to the quinazoline scaffold can enhance antiviral activity while maintaining safety profiles.
Table 2: Antiviral Efficacy Against MERS-CoV
Compound | IC50 (µM) | Selectivity Index (SI) | Cytotoxicity |
---|---|---|---|
Compound 20 | 0.157 | 25 | None |
Control | Not specified | Not applicable | Present |
Mechanisms Underlying Biological Activity
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Cereblon Interaction : Some quinazoline derivatives have been shown to bind to cereblon, an E3 ubiquitin ligase involved in regulating protein degradation pathways relevant to cancer progression .
- Inhibition of Cytochrome bd : Recent research indicates that quinazoline compounds can inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis alongside their anticancer properties .
Case Studies and Clinical Relevance
Several case studies highlight the clinical relevance of quinazoline derivatives:
- Cancer Treatment : A clinical trial involving a modified quinazoline derivative showed promising results in reducing tumor size in patients with advanced solid tumors.
- Infectious Diseases : The antiviral efficacy against MERS-CoV has prompted further investigations into the use of these compounds as potential treatments for viral infections.
Properties
IUPAC Name |
6-chloroquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYOLSIBCDCWQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30313175 | |
Record name | 6-chloroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30313175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19808-35-6 | |
Record name | 19808-35-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30313175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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